

# DYRKs-IN-1 hydrochloride solubility and preparation for cell culture

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## Compound of Interest

Compound Name: *DYRKs-IN-1 hydrochloride*

Cat. No.: *B15576862*

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## Application Notes and Protocols for DYRKs-IN-1 Hydrochloride

### For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**DYRKs-IN-1 hydrochloride** is a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), specifically targeting DYRK1A and DYRK1B with IC50 values of 5 nM and 8 nM, respectively.[1][2][3][4] This inhibitor has demonstrated antitumor activity, making it a valuable tool for research in areas such as cancer biology, neurodegenerative diseases like Alzheimer's and Down syndrome, and diabetes.[5] The DYRK family of kinases plays a crucial role in regulating cell proliferation, apoptosis, survival, and differentiation.[6][7] **DYRKs-IN-1 hydrochloride's** ability to modulate the activity of these kinases allows for the investigation of their roles in various cellular processes and their potential as therapeutic targets.[5][8]

This document provides detailed application notes and protocols for the solubility, preparation, and use of **DYRKs-IN-1 hydrochloride** in cell culture experiments.

## Physicochemical and Inhibitory Properties

Property	Value	Reference
Molecular Formula	C <sub>30</sub> H <sub>31</sub> Cl <sub>2</sub> N <sub>7</sub> O <sub>4</sub>	[1][5]
Molecular Weight	624.52 g/mol	[1][2][5]
CAS Number	1386980-55-7	[1][2][9]
Appearance	Yellow to brown solid	[1]
IC50 (DYRK1A)	5 nM	[1][3][10]
IC50 (DYRK1B)	8 nM	[1][3][10]
EC50 (SW 620 cells)	27 nM	[1][3]

## Solubility Data

**DYRKs-IN-1 hydrochloride** is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents. It is crucial to use a newly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1]

Solvent	Solubility	Notes	Reference
DMSO	31.25 mg/mL (50.04 mM)	Requires sonication and warming to 60°C for dissolution.	[1][4]
Water	< 0.1 mg/mL	Insoluble.	[1][4]

## Experimental Protocols

### Protocol 1: Preparation of DYRKs-IN-1 Hydrochloride Stock Solution (10 mM)

Materials:

- **DYRKs-IN-1 hydrochloride** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Water bath or heat block set to 60°C
- Sonicator

#### Procedure:

- Weighing: Accurately weigh the desired amount of **DYRKs-IN-1 hydrochloride** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 6.25 mg of the compound (Molecular Weight: 624.52).
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 160.1 µL of DMSO per 1 mg of powder.[\[1\]](#)
- Dissolution:
  - Vortex the tube vigorously for 1-2 minutes.
  - Warm the solution in a 60°C water bath or heat block for 5-10 minutes.[\[1\]](#)[\[4\]](#)
  - Sonicate the tube for 10-15 minutes to ensure complete dissolution.[\[1\]](#)[\[4\]](#)
- Sterilization (Optional): If required for your specific cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

## Stock Solution Storage and Stability

Proper storage is critical to maintain the activity of the compound.

Storage Temperature	Shelf Life	Notes	Reference
-80°C	6 months	Recommended for long-term storage.	<a href="#">[1]</a> <a href="#">[11]</a>
-20°C	1 month	Suitable for short-term storage.	<a href="#">[1]</a> <a href="#">[11]</a>

Store in a tightly sealed container, away from moisture.[\[1\]](#)

## Protocol 2: Application of DYRKs-IN-1 Hydrochloride in Cell Culture

Materials:

- Cells of interest plated in appropriate culture vessels
- Complete cell culture medium
- 10 mM **DYRKs-IN-1 hydrochloride** stock solution (prepared as in Protocol 1)
- Pre-warmed (37°C) complete cell culture medium

Procedure:

- Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and stabilize overnight in a 37°C, 5% CO<sub>2</sub> incubator.
- Preparation of Working Solution:
  - Thaw an aliquot of the 10 mM **DYRKs-IN-1 hydrochloride** stock solution at room temperature.
  - Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

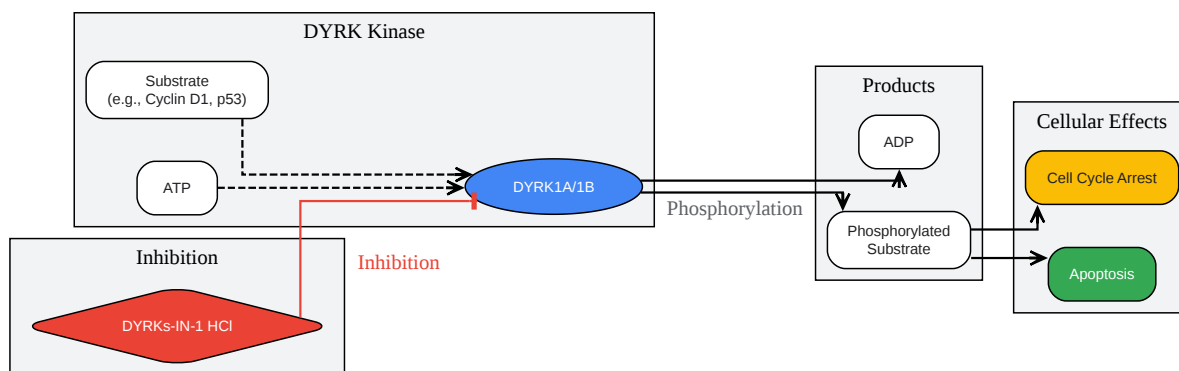
- Important: To avoid precipitation, first create an intermediate dilution of the stock in a small volume of medium, mix well, and then add this to the final volume of medium.[12]
- Ensure the final concentration of DMSO in the culture medium is kept low (typically  $\leq 0.1\%$ ) to minimize solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
- Cell Treatment:
  - Remove the old medium from the cultured cells.
  - Add the freshly prepared medium containing the desired concentrations of **DYRKs-IN-1 hydrochloride** (and the vehicle control) to the respective wells or flasks.
- Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- Downstream Analysis: Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for target proteins, flow cytometry for cell cycle analysis, or apoptosis assays.

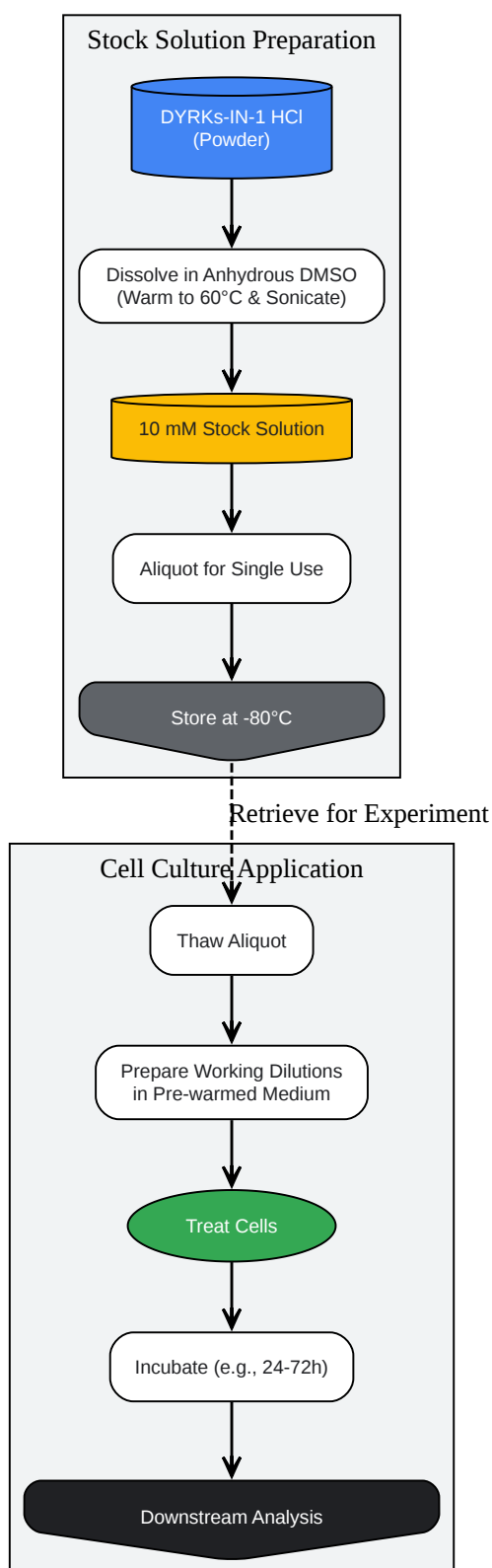
## Visualizations

### Mechanism of Action: DYRK Inhibition

DYRKs are dual-specificity kinases that autophosphorylate a tyrosine residue in their activation loop, which is essential for their catalytic activity towards serine/threonine substrates.[13]

DYRK inhibitors, like DYRKs-IN-1, typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its downstream targets.[8] This inhibition can impact various cellular pathways involved in cell cycle progression, apoptosis, and neuronal development.[5][6]





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